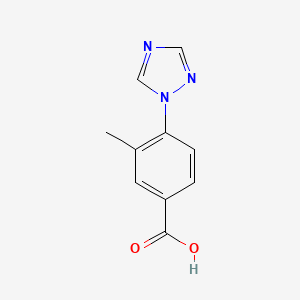

3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid

描述

属性

IUPAC Name |

3-methyl-4-(1,2,4-triazol-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-7-4-8(10(14)15)2-3-9(7)13-6-11-5-12-13/h2-6H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUXYIVAMDIVYBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)O)N2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167626-57-5 | |

| Record name | 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic conditions.

Attachment to the Benzoic Acid Moiety: The triazole ring is then attached to the benzoic acid moiety through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize metal-free catalysts to reduce environmental impact and improve sustainability .

化学反应分析

Types of Reactions

3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid undergoes various chemical reactions, including:

Substitution: The triazole ring can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted triazole derivatives.

科学研究应用

Chemistry

In chemical research, 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid serves as a vital building block for synthesizing more complex molecules. Its derivatives have been utilized in the development of metal-organic frameworks (MOFs), which are important for catalysis and gas storage applications .

Biology

The compound has shown potential biological activities, particularly in antimicrobial and anticancer research. For instance, studies indicate that derivatives of triazole compounds exhibit enhanced antimicrobial activity against resistant bacterial strains . Additionally, it has been found to inhibit the proliferation of cancer cells such as MCF-7 and HCT-116, with IC50 values significantly lower than standard chemotherapeutic agents like doxorubicin .

| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |

|---|---|---|

| MCF-7 | 15.6 | 19.7 |

| HCT-116 | 23.9 | 22.6 |

Medicine

In medical applications, the anticancer properties of this compound are being explored for potential use as an adjunct therapy in cancer treatment protocols. The ability to induce apoptosis in cancer cells positions it as a promising candidate for further clinical evaluation .

Antimicrobial Study

A study demonstrated that derivatives of triazole compounds exhibited higher antimicrobial activity compared to their non-triazole counterparts. The presence of the triazole ring was critical for enhancing their effectiveness against resistant bacterial strains .

Cancer Research

In a recent investigation, this compound was found to inhibit the growth of breast cancer cells effectively. This suggests its potential as a therapeutic agent in cancer treatment protocols .

Agricultural Applications

Beyond human health applications, this compound has been studied for its potential use as a fungicide in agriculture. It targets fungal pathogens that affect crop yields, thereby contributing to agricultural sustainability .

作用机制

The mechanism of action of 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid involves its interaction with specific molecular targets:

相似化合物的比较

Key Insights :

- Substituent Position : The 4-triazole-substituted analogs exhibit higher melting points (e.g., 318–320°C for 4-substituted vs. 262–268°C for 3-substituted), likely due to stronger intermolecular interactions in the para position .

- Methyl Group Impact : The methyl group in the target compound may reduce solubility in polar solvents but improve membrane permeability compared to unsubstituted analogs.

Anticancer Activity

- 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid Hybrids : Derivatives like compounds 2 and 14 (Figure 16 in ) showed IC₅₀ values of 18.7 and 15.6 µM against MCF-7 breast cancer cells, inducing apoptosis .

- Methylthio/Phenoxy Derivatives: Substitutions on the triazole ring (e.g., methylthio or phenoxy groups) enhance cytotoxicity, suggesting that the methyl group in the target compound could similarly modulate activity .

Enzyme Interactions

Antioxidant and Antimicrobial Activity

生物活性

3-Methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid is an organic compound notable for its potential biological activities, particularly in cancer treatment and as an enzyme inhibitor. This article explores its synthesis, biological evaluations, mechanisms of action, and relevant case studies.

Overview of the Compound

Chemical Structure:

- Molecular Formula: CHNO

- CAS Number: 167626-57-5

This compound features a benzoic acid moiety substituted with a triazole ring. This structural configuration is believed to contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves:

- Formation of the Triazole Ring: This is achieved through cyclization reactions involving hydrazine and nitrile compounds under acidic conditions.

- Attachment to the Benzoic Acid Moiety: A nucleophilic substitution reaction connects the triazole ring to the benzoic acid component.

These synthetic routes can be optimized using metal-free catalysts to enhance yield and reduce environmental impact .

Anticancer Properties

A series of studies have demonstrated that derivatives of this compound exhibit significant anticancer activity. Notably:

- Cytotoxicity Studies: In vitro evaluations showed that certain derivatives inhibited the proliferation of MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines with IC values ranging from 15.6 to 23.9 µM. These values were comparable or superior to doxorubicin, a standard chemotherapeutic agent .

| Compound | IC (MCF-7) | IC (HCT-116) |

|---|---|---|

| Doxorubicin | 19.7 µM | 22.6 µM |

| This compound derivative | 15.6 - 23.9 µM | Not specified |

The anticancer effects are primarily attributed to:

- Induction of Apoptosis: Compounds like this compound induce programmed cell death in cancer cells.

- Enzyme Inhibition: The compound has been investigated for its potential as an acetylcholinesterase inhibitor, which may contribute to its therapeutic effects in neurodegenerative diseases .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of triazole derivatives:

- Study on Triazole Hybrids: A study synthesized various triazole benzoic acid hybrids and assessed their cytotoxicity against cancer cell lines. Compounds 2 and 14 showed promising results by significantly inhibiting MCF-7 cell proliferation through apoptosis induction .

- Antioxidant Activity Evaluation: Research has also indicated that some derivatives exhibit antioxidant properties, which can play a role in cancer prevention by mitigating oxidative stress .

常见问题

Basic Research Questions

Q. What are the standard synthetic protocols for 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid, and how is structural confirmation achieved?

- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, hybrid analogs of 4-(1H-1,2,4-triazol-1-yl)benzoic acid derivatives are prepared by refluxing intermediates with substituted reagents in ethanol or acetic acid, followed by solvent evaporation and purification via column chromatography . Structural confirmation requires 1H/13C NMR spectroscopy to verify triazole and benzoic acid moieties, LC-MS for molecular weight validation, and elemental analysis to confirm purity (>95%) .

Q. How is the purity and stability of this compound assessed during storage?

- Methodology : Purity is monitored via HPLC with UV detection (e.g., at 254 nm) using reverse-phase C18 columns. Stability studies involve accelerated degradation tests under varying pH, temperature, and humidity conditions. For long-term storage, the compound should be kept at 2–8°C in airtight containers to prevent hydrolysis or oxidation .

Intermediate Research Questions

Q. What in vitro models are used to evaluate the anticancer potential of this compound derivatives?

- Methodology : Cytotoxicity is assessed using MTT assays against cancer cell lines (e.g., MCF-7, HCT-116) with IC50 values compared to reference drugs like doxorubicin. Selectivity is determined by testing against normal cell lines (e.g., RPE-1). For example, triazole-containing hybrids exhibit IC50 values of 15.6–23.9 µM in cancer cells but minimal toxicity in normal cells . Dose-response curves and apoptosis assays (e.g., Annexin V/PI staining) further validate mechanisms .

Q. How do researchers address low aqueous solubility of this compound in biological assays?

- Methodology : Solubility is enhanced using co-solvents (e.g., DMSO ≤1% v/v) or by synthesizing water-soluble salts (e.g., sodium or potassium salts). For example, salts of structurally similar triazole-benzoic acid hybrids are prepared via neutralization with NaOH/KOH, confirmed by FTIR (carboxylate stretch at ~1600 cm⁻¹) and X-ray crystallography .

Advanced Research Questions

Q. What structural insights can be gained from X-ray crystallography of this compound complexes with cytochrome P450 enzymes?

- Methodology : Co-crystallization with enzymes like CYP199A4 reveals binding modes and occupancy ratios. Data collection at high resolution (e.g., 1.8 Å) using synchrotron radiation, followed by refinement via SHELXL , identifies key interactions (e.g., hydrogen bonds between the triazole N-atoms and heme iron). Discrepancies in substrate orientation are resolved using PHENIX or COOT for model rebuilding .

Q. How can researchers reconcile contradictory IC50 values for triazole-benzoic acid derivatives across different studies?

- Methodology : Variations arise from differences in assay conditions (e.g., cell passage number, serum concentration). Standardization involves using CLSI guidelines for cell viability assays, cross-validating with orthogonal methods (e.g., clonogenic assays), and reporting 95% confidence intervals for IC50 values. Meta-analyses of published data (e.g., using RevMan) can identify outliers .

Q. What strategies are employed to characterize polymorphic forms or solvates of this compound?

- Methodology : Polymorph screening uses solvent recrystallization (e.g., ethanol vs. acetonitrile) followed by PXRD to identify distinct diffraction patterns. Thermal behavior is analyzed via DSC/TGA to detect desolvation events. For solvates (e.g., hydrates), ssNMR and Raman spectroscopy differentiate bound vs. free solvent molecules .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。